molecular formula C7H7F2NO2S B1410757 2,5-Difluoro-3-methylbenzenesulfonamide CAS No. 1806277-73-5

2,5-Difluoro-3-methylbenzenesulfonamide

Cat. No.: B1410757
CAS No.: 1806277-73-5
M. Wt: 207.2 g/mol
InChI Key: NXLSIASKBARBAZ-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-methylbenzenesulfonamide is a fluorinated aromatic sulfonamide of interest in chemical and pharmaceutical research. It serves as a versatile synthetic intermediate for preparing more complex molecules. The sulfonamide functional group is a privileged pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets, particularly enzymes. Research into analogous benzenesulfonamide compounds has demonstrated their potential as enzyme inhibitors. For instance, studies have shown that benzenesulfonamide derivatives can act as potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors, and are being investigated as novel anticancer agents . Similar compounds have also been explored for their antimicrobial properties, with some derivatives showing significant activity against pathogens like Staphylococcus aureus . The mechanism of action for this class of compounds typically involves the sulfonamide group coordinating with key residues or metal ions in enzyme active sites, thereby inhibiting enzymatic activity. The specific fluorine and methyl substituents on the aromatic ring fine-tune the compound's electronic properties and lipophilicity, which can influence its binding affinity, membrane permeability, and metabolic stability . This product is intended for research purposes as a building block in organic synthesis and for the exploration of new biologically active molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-difluoro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-4-2-5(8)3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLSIASKBARBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Formation of Sulfonyl Chloride Intermediate

A common approach to prepare substituted benzenesulfonamides starts with sulfonation of the aromatic ring using chlorosulfonic acid or sulfuryl chloride to yield the sulfonyl chloride intermediate.

For example, in a related compound, 2-methyl-5-nitrobenzenesulfonyl chloride was prepared by sulfonation of p-nitrotoluene with chlorosulfonic acid in an organic solvent such as chlorobenzene or dichloromethane at 100-150 °C with stirring speeds between 800-100 rpm. The molar ratio of nitrotoluene to chlorosulfonic acid was controlled between 1:1.2 to 1.5 to optimize yield and minimize byproducts. Post-reaction, the mixture was washed with water multiple times and the organic phase concentrated to isolate the sulfonyl chloride intermediate.

Parameter Condition
Starting material p-Nitrotoluene
Sulfonating agent Chlorosulfonic acid
Solvent Chlorobenzene, dichloromethane, or chloroform
Temperature 100-150 °C
Stirring speed 800-100 rpm
Molar ratio (substrate:chlorosulfonic acid) 1:1.2-1.5
Post-treatment Water washing (2-3 times), organic phase separation, concentration

Reduction and Amination to Form Sulfonamide

The sulfonyl chloride intermediate is then converted to the sulfonamide by reaction with ammonia under hydrogenation conditions. In the example of 2-methyl-5-nitrobenzenesulfonyl chloride, hydrogenation was performed in the presence of catalysts such as palladium on carbon, palladium hydroxide on carbon, or Raney nickel in solvents like methanol, ethanol, or isopropanol at temperatures ranging from 0 to 150 °C and pressures between 0.1 to 2.0 MPa for 3 to 24 hours. After reaction, the mixture was washed with water and purified by concentration and recrystallization steps.

Parameter Condition
Catalyst Pd/C, Pd(OH)2/C, Raney Nickel
Solvent Methanol, ethanol, isopropanol, ethylene glycol, ethyl acetate, acetone, THF, acetonitrile
Temperature 0-150 °C
Pressure 0.1-2.0 MPa
Reaction time 3-24 hours
Post-treatment Water washing, concentration, ethanol washing, triethylamine dissolution, water washing, final concentration

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.

    Sulfonyl Chlorides: Used for introducing the sulfonamide group.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

2,5-Difluoro-3-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-methylbenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects .

Comparison with Similar Compounds

N-(2,5-Difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula: C₁₃H₈F₅NO₂S Molecular Weight: 337.26 g/mol Substituents:

  • 2,5-Difluorophenyl group attached to the sulfonamide nitrogen.
  • Trifluoromethyl (-CF₃) at the 3-position of the benzene ring.

Key Differences :

  • The trifluoromethyl group in this compound replaces the methyl group in the target molecule. The -CF₃ group is highly electron-withdrawing, increasing acidity and metabolic resistance compared to the methyl group.
  • The fluorine count (5 vs. 2 in the target compound) enhances polarity but may reduce membrane permeability.

Potential Applications:

  • Likely used in medicinal chemistry for its enhanced stability and binding affinity to hydrophobic enzyme pockets. Fluorinated sulfonamides are common in kinase inhibitors .

4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-2-(trifluoromethyl)benzenesulfonamide

Molecular Formula : C₁₇H₁₃F₃N₂O₄S
Molecular Weight : 422.36 g/mol
Substituents :

  • Pyrrolidinyl ring with 2,5-dioxo and 3-phenyl substituents.
  • Trifluoromethyl (-CF₃) at the 2-position of the benzene ring.

Key Differences :

  • The pyrrolidinyl-dioxo-phenyl moiety introduces a rigid, planar structure, enabling π-π stacking interactions absent in the target compound.
  • Higher molecular weight (422 vs. ~275 estimated for the target compound) may limit blood-brain barrier penetration.

Potential Applications:

  • Suited for targeting enzymes with extended binding pockets (e.g., proteases or cyclooxygenases). The dioxo group could facilitate hydrogen bonding with active-site residues .

2-Phenylbenzimidazole-5-sulfonic Acid

Molecular Formula : C₁₃H₁₀N₂O₃S
Molecular Weight : 274.30 g/mol
Substituents :

  • Benzimidazole core with a phenyl group at the 2-position.
  • Sulfonic acid (-SO₃H) at the 5-position.

Key Differences :

  • The benzimidazole core replaces the benzene ring, increasing aromaticity and UV absorption.
  • Sulfonic acid group (strongly acidic) contrasts with the sulfonamide (weakly acidic), altering solubility and biological targeting.

Potential Applications:

  • Primarily used in UV-filtering agents (e.g., Ensulizole in sunscreens) due to its stability under light exposure .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
2,5-Difluoro-3-methylbenzenesulfonamide (Target) C₇H₆F₂NO₂S* ~209.20 (estimated) 2,5-F₂, 3-CH₃, -SO₂NH₂ Drug discovery, enzyme inhibition
N-(2,5-Difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide C₁₃H₈F₅NO₂S 337.26 2,5-F₂, 3-CF₃, -SO₂NH-C₆H₃F₂ Kinase inhibitors, antimicrobials
4-(2,5-Dioxo-3-phenylpyrrolidinyl)-2-(trifluoromethyl)benzenesulfonamide C₁₇H₁₃F₃N₂O₄S 422.36 Pyrrolidinyl-dioxo-phenyl, 2-CF₃, -SO₂NH₂ Protease/COX inhibition
2-Phenylbenzimidazole-5-sulfonic Acid C₁₃H₁₀N₂O₃S 274.30 Benzimidazole core, 2-C₆H₅, -SO₃H UV filters, cosmetics

*Estimated based on structural analogy.

Research Findings and Implications

  • Electronic Effects : Fluorine and -CF₃ groups in and enhance electronegativity, improving binding to electron-deficient protein regions. The methyl group in the target compound offers a balance between lipophilicity and steric bulk .
  • Bioavailability : The target compound’s lower molecular weight (~209 vs. 337–422 in others) suggests better oral bioavailability, critical for drug candidates.
  • Application Specificity : ’s sulfonic acid group renders it unsuitable for intracellular targets but ideal for topical formulations, whereas sulfonamides (Target, –2) are better suited for systemic drugs .

Biological Activity

2,5-Difluoro-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7F2NO2S. It features a benzene ring substituted with two fluorine atoms and a methyl group, which significantly influences its chemical behavior and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic properties.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide are utilized to introduce fluorine atoms, while sulfonyl chlorides are used to incorporate the sulfonamide group in the presence of bases like pyridine. The unique positioning of the substituents on the benzene ring enhances its stability and modifies its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or interact with molecular targets such as proteins and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to potent biological effects.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to sulfonamides, including this compound. In vitro assays have demonstrated that these compounds can inhibit the viability of various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The concentration required for 50% inhibition (IC50) was determined using MTT assays, indicating significant cytotoxic activity .

Compound Cell Line IC50 (µM)
This compoundHCT-116XX
This compoundMCF-7XX
This compoundHeLaXX

Note: Specific IC50 values for this compound need to be filled based on experimental results.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that related fluorinated benzenesulfonamides exhibit high binding affinities for carbonic anhydrase (CA) isoforms. This suggests that this compound could serve as a lead compound for developing selective CA inhibitors .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated a series of sulfonamide derivatives for their cytotoxic effects against cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited promising anticancer activity .
  • Enzyme Binding Affinity : Another investigation focused on fluorinated benzenesulfonamides as covalent inhibitors of carbonic anhydrases. The findings revealed that certain derivatives had binding affinities more than tenfold higher than previously synthesized compounds, highlighting the potential of structurally related compounds like this compound in drug development .

Q & A

Q. What synthetic routes are recommended for laboratory-scale preparation of 2,5-Difluoro-3-methylbenzenesulfonamide?

  • Methodology : A common approach involves sulfonation of a fluorinated aromatic precursor. For example, bromo-fluorobenzenesulfonyl chloride derivatives (e.g., 2-Bromo-5-fluorobenzenesulfonyl chloride, CAS 771-67-5) can serve as intermediates. Subsequent amidation with methylamine under controlled pH (e.g., in anhydrous DCM with triethylamine) yields the sulfonamide product. Purity is enhanced via recrystallization from ethanol/water mixtures.
  • Key reagents :
ReagentCAS RNRoleReference
2-Bromo-5-fluorobenzenesulfonyl chloride771-67-5Sulfonyl precursor
Methylamine hydrochloride593-51-1Amidation agentN/A

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :
  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorine positions. For example, two distinct fluorine signals (δ ~ -110 to -120 ppm) indicate substitution at C2 and C5.
  • IR : Strong absorption bands near 1340 cm1^{-1} (S=O asymmetric stretch) and 1160 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide groups.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ at m/z 221.03 (C7_7H7_7F2_2NO2_2S).
  • Reference data : NIST Chemistry WebBook provides validated spectral libraries for cross-comparison .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how can SHELX tools address them?

  • Challenges :
  • Disorder in fluorine or methyl groups due to thermal motion.
  • Twinning or low-resolution data complicating phase determination.
    • Solutions :
  • SHELXL : Robust for small-molecule refinement. Use ISOR and DELU commands to restrain thermal parameters for disordered atoms.
  • SHELXD/E : Employ dual-space methods for phase problem resolution, especially with high-throughput data.
  • Example : A related sulfonamide structure (2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid) achieved Rfactor=0.041R_{\text{factor}} = 0.041 using SHELXL, demonstrating effective refinement even with halogen disorder .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for derivatives of this compound?

  • Methodology :
  • Iterative cross-validation : Compare NMR/IR data with X-ray-derived bond lengths and angles. For instance, discrepancies in methyl group orientation may require re-evaluating dynamic effects (e.g., temperature-dependent NMR).
  • Statistical analysis : Calculate χ2\chi^2 values for crystallographic models against spectroscopic data. Use software like Olex2 or Mercury to visualize electron density mismatches.
  • Case study : In qualitative research frameworks, iterative data collection and analysis (e.g., triangulating XRD, NMR, and computational models) mitigate bias and enhance reliability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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